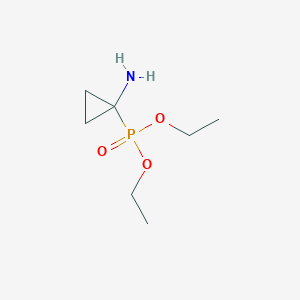

Diethyl (1-aminocyclopropyl)phosphonate

Description

Context of α-Aminophosphonates as Bioisosteres of α-Amino Acids

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The principle of bioisosterism is a cornerstone of rational drug design. α-Aminophosphonates are recognized as classic bioisosteres of α-amino acids, where the planar carboxylic acid group (-COOH) is replaced by a tetrahedral phosphonic acid group (-PO(OH)₂) or its esters. mdpi.com

This substitution has several significant consequences:

Structural Mimicry : The tetrahedral geometry of the phosphonate (B1237965) group is thought to mimic the high-energy transition state of peptide bond cleavage by peptidases. researchgate.net This makes α-aminophosphonates potent inhibitors of various enzymes, particularly proteases. nih.gov

Altered Acidity : The phosphonic acid group is more acidic than the carboxylic acid group, which can influence how the molecule interacts with biological targets.

Enhanced Stability : The carbon-phosphorus (C-P) bond in phosphonates is significantly more resistant to chemical and enzymatic hydrolysis compared to the corresponding structure in amino acids. This increased stability can lead to improved metabolic profiles in potential drug candidates. nih.gov

Due to this bioisosteric relationship, α-aminophosphonates have been investigated for a wide array of biological activities. researchgate.net They function as antagonists of amino acid metabolism, thereby inhibiting enzymes and affecting cellular physiological activity. This has led to the development of compounds with antibacterial, antiviral, herbicidal, and anticancer properties. researchgate.net

| Feature | α-Amino Acid (Carboxylate) | α-Aminophosphonate (Phosphonate Ester) |

| Functional Group | -COOH | -PO(OR)₂ |

| Geometry | Trigonal Planar | Tetrahedral |

| Bonding | C-C | C-P |

| Stability | Susceptible to metabolic decarboxylation | Resistant to hydrolysis |

| Biological Role | Building block of proteins | Enzyme inhibitor, peptide mimetic americanpeptidesociety.org |

Significance of Cyclopropyl (B3062369) and Aminophosphonate Moieties in Chemical Biology

The academic interest in diethyl (1-aminocyclopropyl)phosphonate is amplified by the distinct advantages conferred by its two primary structural components: the cyclopropyl ring and the aminophosphonate group.

The cyclopropyl moiety is a highly valuable structural motif in medicinal chemistry. iris-biotech.de Its incorporation into a molecule can address multiple challenges encountered during drug discovery. nih.govresearchgate.net Key features of the cyclopropyl ring include:

Conformational Rigidity : The three-membered ring introduces significant conformational constraints, locking the molecule into a more defined shape. This can lead to more favorable and specific binding to biological targets. iris-biotech.de

Metabolic Stability : The C-H bonds of a cyclopropyl ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can increase a drug's half-life and reduce potential drug-drug interactions. hyphadiscovery.com

Modulation of Physicochemical Properties : The cyclopropyl group can alter a molecule's lipophilicity, pKa, and permeability, helping to fine-tune its pharmacological performance. iris-biotech.denih.gov

The aminophosphonate moiety , as discussed, is a powerful tool for designing enzyme inhibitors and peptide mimetics. americanpeptidesociety.org Its ability to act as a stable analog of the peptide bond transition state makes it a privileged scaffold for targeting enzymes like proteases and ligases. researchgate.netnih.gov The biological activities associated with this functional group are diverse, spanning applications in medicine and agriculture.

| Moiety | Key Contributions in Chemical Biology |

| Cyclopropyl Ring | Increases metabolic stability hyphadiscovery.comProvides conformational rigidity iris-biotech.deEnhances binding potency and selectivity nih.govModulates lipophilicity and pKa iris-biotech.de |

| Aminophosphonate Group | Acts as a bioisostere of amino acids mdpi.comMimics the transition state of peptide hydrolysis researchgate.netFunctions as a potent enzyme inhibitor nih.govExhibits a broad range of biological activities (e.g., antibacterial, antiviral) researchgate.net |

Overview of Research Trajectories for Diethyl (1-aminocyclopropyl)phosphonate

While extensive research exists for the broader classes of α-aminophosphonates and cyclopropyl-containing compounds, academic literature specifically detailing the research trajectories of diethyl (1-aminocyclopropyl)phosphonate is more focused. The primary areas of investigation revolve around its synthesis and its use as a versatile chemical building block.

Research into the synthesis of α-aminophosphonates often involves one-pot, three-component reactions known as the Kabachnik-Fields reaction. researchgate.net Variations of this and other synthetic methods are explored to create libraries of novel aminophosphonate derivatives for biological screening. For instance, methods have been developed for the modular synthesis of various phosphonylated scaffolds by activating diethyl phosphonates for reaction with a broad range of nucleophiles. nih.gov

The research trajectory for diethyl (1-aminocyclopropyl)phosphonate and its analogs is largely guided by the hypothesis that combining the rigid, metabolically stable cyclopropyl core with the enzyme-inhibiting aminophosphonate function will yield compounds with potent and specific biological activities. Current and future research efforts are likely directed towards:

Enantioselective Synthesis : Developing synthetic routes to obtain specific stereoisomers of the molecule, as biological activity is often dependent on chirality.

Incorporation into Peptidomimetics : Using the compound as a rigid amino acid analog in the synthesis of peptide-like molecules to create potent and stable enzyme inhibitors. nih.gov

Biological Screening : Evaluating the compound and its derivatives for inhibitory activity against specific enzyme targets, such as serine proteases or ligases, which are implicated in various diseases. nih.gov

Although specific biological activity data for diethyl (1-aminocyclopropyl)phosphonate itself is not widely published, its structural design positions it as a promising candidate for exploration in programs targeting enzymes where conformational restraint and metabolic stability are desired.

Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphorylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO3P/c1-3-10-12(9,11-4-2)7(8)5-6-7/h3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVFXGCRRJXOJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1(CC1)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzyme Inhibition by Diethyl 1 Aminocyclopropyl Phosphonate and Its Derivatives

General Principles of Phosphonate-Based Enzyme Inhibition

Phosphonate-based compounds, including Diethyl (1-aminocyclopropyl)phosphonate and its derivatives, are effective enzyme inhibitors largely because of their structural similarity to the natural substrates of enzymes or, more importantly, to the transition states of the reactions they catalyze.

Mimicry of Tetrahedral Transition States

A central principle behind the efficacy of phosphonate (B1237965) inhibitors is their ability to act as stable analogues of the tetrahedral transition states that occur during enzyme-catalyzed reactions, particularly the hydrolysis of peptides and esters. Enzymes function by binding more tightly to the high-energy transition state of a reaction than to the substrate or product, thereby lowering the activation energy.

Phosphonates possess a tetrahedral phosphorus center, which is structurally similar to the tetrahedral carbon intermediate formed during the hydrolysis of a peptide bond. This structural resemblance allows them to bind with high affinity to the active site of enzymes like peptidases. Unlike the highly unstable natural transition state, the phosphonate core is resistant to enzymatic and chemical hydrolysis due to the stable carbon-phosphorus (P-C) bond, making these compounds effective and stable inhibitors.

For instance, phosphonic acids have been demonstrated to be potent competitive inhibitors of peptidases by mimicking the tetrahedral gem-diolate transition state of peptide bond hydrolysis. Research on phosphonate analogues of substrates for the enzyme Carboxypeptidase A has shown a direct correlation between the inhibition constants (Kᵢ) of the inhibitors and the Kₘ/k꜀ₐₜ values for the corresponding substrates. This correlation provides strong evidence that these phosphonates function as transition-state analogues, supporting a reaction mechanism that proceeds through a tetrahedral intermediate. The crystal structure of a D-Ala-D-Ala peptidase inhibited by a phosphonate shows the inhibitor covalently bound to the catalytic serine, with the phosphonyl oxygens arranged in a way that is interpreted as being analogous to the tetrahedral intermediate's transition state.

Mechanisms of Reversible and Irreversible Inhibition

Phosphonate derivatives can inhibit enzymes through either reversible or irreversible mechanisms, depending on the nature of their interaction with the enzyme's active site.

Reversible inhibition involves the non-covalent binding of the inhibitor to the enzyme. These interactions, which can include hydrogen bonds, ionic bonds, and hydrophobic interactions, are transient, allowing the inhibitor to dissociate from the enzyme. Reversible inhibitors can be further classified as competitive, non-competitive, or uncompetitive. Phosphonates that act as transition-state analogues are typically potent competitive inhibitors; they bind to the same active site as the natural substrate, preventing the substrate from binding. The inhibition can often be overcome by increasing the concentration of the substrate. Many phosphonate analogues designed to inhibit peptidases, such as those targeting Carboxypeptidase A, function as very tightly binding, slow-dissociating reversible inhibitors.

Irreversible inhibition , in contrast, occurs when the inhibitor forms a stable, covalent bond with a crucial amino acid residue in the enzyme's active site. Organophosphorus compounds, a class that includes many phosphonate esters, are well-known irreversible inhibitors of serine hydrolases. The inhibition mechanism involves the phosphorylation (or phosphonylation) of the catalytic serine residue in the active site. This process forms a highly stable, phosphorylated enzyme that is catalytically inactive. The bond is so stable that the enzyme's activity is not recovered, and restoration of function requires the synthesis of new enzyme molecules. This covalent modification prevents the enzyme from binding its natural substrate, such as acetylcholine (B1216132) in the case of acetylcholinesterase. Over time, this phosphorylated enzyme can undergo a process called "aging," where it becomes even more resistant to reactivation.

Specific Enzyme Targets and Inhibitory Profiles

The principles of transition state mimicry and covalent modification make phosphonates effective inhibitors for a range of enzymes, particularly serine hydrolases.

Serine Hydrolases

Acetylcholinesterase (AChE) is a critical serine hydrolase that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Organophosphorus compounds are potent, often irreversible, inhibitors of AChE.

The mechanism of inhibition involves the organophosphate binding to the AChE active site, where the electrophilic phosphorus atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue. This results in the formation of a stable, covalently phosphorylated enzyme, rendering it inactive. The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, which is the basis for the toxicity of many organophosphate pesticides and nerve agents. While direct studies on Diethyl (1-aminocyclopropyl)phosphonate are not prominent in the available literature, related aminophosphonate derivatives have been identified as potential AChE inhibitors. For example, a study on novel aminopyrrolidinyl phosphonates predicted that some of these derivatives could function as acetylcholinesterase inhibitors.

Carboxypeptidase A (CPA) is a zinc-containing metalloprotease that hydrolyzes the C-terminal peptide bond of proteins and peptides. Phosphonate derivatives have been engineered to be exceptionally potent transition-state analogue inhibitors of CPA.

By replacing the scissile peptide bond of a substrate with a phosphonate moiety, researchers have created inhibitors that bind to CPA with extremely high affinity. These inhibitors mimic the tetrahedral intermediate of the peptide hydrolysis reaction. The phosphinyl oxygens of the inhibitor are thought to bind directly to the active-site zinc ion. The potency of these inhibitors is demonstrated by their remarkably low inhibition constants (Kᵢ). For a series of tri- and tetrapeptide phosphonate analogues, Kᵢ values in the picomolar (10⁻¹² M) and even femtomolar (10⁻¹⁵ M) range have been reported, making them some of the most powerful reversible enzyme inhibitors known.

The table below presents research findings on the inhibition of Carboxypeptidase A by several phosphonate peptide analogues, illustrating their high potency.

| Inhibitor Compound | Inhibition Constant (Kᵢ) | Target Enzyme |

| ZAFP(O)F | 4 pM | Carboxypeptidase A |

| ZAAP(O)F | 3 pM | Carboxypeptidase A |

| ZFAP(O)F | 1 pM | Carboxypeptidase A |

| ZFVᴾ(O)F | 10-27 fM | Carboxypeptidase A |

| Data sourced from Hanson et al., 1989 and Kaplan & Bartlett, 1991. |

This data underscores the effectiveness of phosphonate derivatives as inhibitors of Carboxypeptidase A, achieved through the principle of transition-state mimicry.

Trypsin and Trypsin-like Serine Proteases Inhibition

Peptidyl derivatives of α-aminoalkylphosphonate diphenyl esters have been identified as effective irreversible inhibitors of a number of mammalian serine proteases, including trypsin. These phosphonate derivatives function as transition-state analogs, targeting the active site of these enzymes. The mechanism involves the phosphonate group mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. This interaction leads to the formation of a stable, covalent complex with the active site serine residue, resulting in time-dependent, irreversible inhibition. The design of these inhibitors often focuses on the peptide sequence to ensure specificity for the target protease.

Aminopeptidases

Aminophosphonates have been synthesized and studied for their ability to inhibit cytosolic and microsomal aminopeptidases. Research has shown that structural modifications to phosphonic acid analogues of amino acids, such as leucine (B10760876), significantly alter their inhibitory potency and selectivity for different aminopeptidases. For instance, while many aminophosphonates act as modest competitive inhibitors, certain derivatives exhibit more complex and potent inhibition mechanisms.

A notable class of inhibitors are [1-Amino-2-(N-alkylamino)ethyl]phosphonic acids, which have been found to be effective, time-dependent inhibitors of microsomal aminopeptidase (B13392206). The kinetic data for these compounds suggest a biphasic slow-binding inhibition process. In this mechanism, a slow initial isomerization of the enzyme is followed by the rapid formation of the enzyme-inhibitor complex.

| Inhibitor Compound | Inhibition Type | Ki Value (µM) | Reference |

|---|---|---|---|

| [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid | Slow-binding | 0.87 |

1-Aminocyclopropane-1-carboxylic Acid Oxidase (ACCO)

1-Aminocyclopropane-1-carboxylic acid (ACC) oxidase is a key enzyme in the biosynthesis of the plant hormone ethylene (B1197577), catalyzing the conversion of ACC to ethylene. The inhibition of this enzyme has been studied using various compounds. Known inhibitors include structural analogs of ACC, such as cyclopropane (B1198618) carboxylic acid, which was found to inhibit ethylene production. Other effective inhibitors include those involved in electron transfer and uncouplers of oxidative phosphorylation, like 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide m-chlorophenylhydrazone (CCCP). Additionally, free radical scavengers have been shown to inhibit the conversion of ACC to ethylene, suggesting the involvement of a free radical mechanism in the enzyme's action. While a range of compounds effectively inhibits ACCO activity, specific studies detailing the inhibitory action of diethyl (1-aminocyclopropyl)phosphonate on this particular enzyme are not prominent in the reviewed literature.

Other Relevant Enzyme Systems

Glutamine Synthetase

Glutamine synthetase (GS) is a crucial enzyme in nitrogen metabolism, and its inhibition has been a significant area of research. Phosphonates have been designed as chemically stable analogues of phosphorylated inhibitors of GS. These compounds act as transition-state analogues, binding to the enzyme's active site. Research into various phosphonate derivatives has shown a range of potencies against GS from different sources, including bacteria, mammals, and plants. For example, one study found a specific phosphinate analogue to be the most potent inhibitor against the Escherichia coli enzyme. Furthermore, bisphosphonic acids have been screened against Mycobacterium tuberculosis glutamine synthetase, with several compounds exhibiting activity in the micromolar range and showing high selectivity for the pathogen's enzyme over the human ortholog.

| Enzyme Source | Inhibitor | Ki Value (M) | Reference |

|---|---|---|---|

| Escherichia coli | Phosphinate analogue 9 | 7.5 x 10-5 |

Protein Tyrosine Phosphatases (PTPases)

Phosphonate-containing compounds have been investigated as inhibitors of protein tyrosine phosphatases (PTPases), which are key regulators of signal transduction pathways. Aryl-containing phosphonates have been synthesized and tested for their effects on PTPase activity. Certain difluoromethylphosphonic acid derivatives were found to inhibit the dephosphorylation of insulin (B600854) receptors by PTP-1B in a competitive manner. These compounds also inhibited PTP-1B-catalyzed dephosphorylation of synthetic substrates. The research indicates that the phosphonate moiety can act as a phosphate (B84403) mimetic, targeting the active site of PTPases. Other complex derivatives, such as those incorporating the phosphonate group onto a calixarene (B151959) scaffold, have also been shown to exhibit high affinity for PTPases.

| Inhibitor Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| (Naphth-2-yl) difluoromethylphosphonic acid | PTP-1B | 40-50 | |

| (Napthy-1-yl) difluoromethylphosphonic acid | PTP-1B | 40-50 |

HCV NS3 Protease

The Hepatitis C virus (HCV) NS3 protease is a serine protease essential for viral replication, making it a prime target for antiviral drug development. Novel classes of phosphonate derivatives have been designed to mimic the interaction of product-like carboxylate-based inhibitors of this enzyme. A specific phosphonic acid derivative was demonstrated to be a potent HCV NS3 protease inhibitor. Furthermore, peptidyl derivatives of α-aminoalkylphosphonate diphenyl esters have been reported to act as effective irreversible inhibitors against the HCV NS3/4A protease. The development of these compounds represents a significant strategy in the search for potent and selective anti-HCV agents.

SARS-CoV-2 Proteases (e.g., Main Protease, Cathepsin L)

The proteases of the SARS-CoV-2 virus are critical for its replication and propagation, making them prime targets for antiviral drug development. The Main Protease (Mpro), also known as 3C-like protease (3CLpro), is essential for processing viral polyproteins into functional non-structural proteins required for the virus's life cycle. mdpi.com Inhibition of Mpro can disrupt viral replication, making it a significant target for therapeutic intervention. mdpi.comosti.gov

Cathepsin L is a host cysteine protease found in endosomes and lysosomes. nih.govdigitellinc.com It plays a role in the entry of SARS-CoV-2 into host cells by cleaving the viral spike (S) protein, which facilitates the fusion of the viral and cellular membranes. nih.govdigitellinc.comresearchgate.net Consequently, inhibitors of Cathepsin L are considered a potential therapeutic strategy to block viral entry. digitellinc.comresearchgate.net Some research efforts have focused on developing dual inhibitors that target both Mpro and Cathepsin L. nih.govdigitellinc.com

Despite the intense research focus on inhibitors for these proteases, no specific studies or data were identified concerning the inhibitory effects of Diethyl (1-aminocyclopropyl)phosphonate on either SARS-CoV-2 Main Protease or Cathepsin L.

Purine (B94841) Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, which allows cells to recycle purine bases. nih.govnih.gov It catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides like inosine (B1671953) and guanosine (B1672433) to their corresponding bases and ribose-1-phosphate. nih.gov Genetic deficiency of PNP in humans leads to a severe impairment of T-cell immunity, indicating that PNP inhibitors could function as T-cell selective immunosuppressive agents. nih.gov This makes PNP a therapeutic target for T-cell mediated diseases, such as certain leukemias, autoimmune disorders, and organ transplant rejection. nih.govnih.gov

Numerous inhibitors of PNP have been developed and studied, including various nucleoside and non-nucleoside analogs. uochb.czsemanticscholar.org Research into novel PNP inhibitors based on acyclic nucleoside phosphonates has also been reported. uochb.czsemanticscholar.org However, a review of the scientific literature did not yield any research detailing the inhibition of Purine Nucleoside Phosphorylase by Diethyl (1-aminocyclopropyl)phosphonate.

Kinetic Characterization of Enzyme Inhibition (e.g., Kᵢ, IC₅₀ values, slow-binding)

The characterization of enzyme inhibitors involves determining key kinetic parameters that quantify their potency and describe their mechanism of action. The most common metrics are the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

IC₅₀: This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a practical measure of inhibitor potency but can be dependent on the concentrations of the substrate and enzyme in the assay. researchgate.net

Kᵢ (Inhibition Constant): This is a more fundamental measure of the binding affinity between an inhibitor and an enzyme. For a competitive inhibitor, Kᵢ is the dissociation constant of the enzyme-inhibitor (EI) complex. A lower Kᵢ value signifies a higher affinity and, therefore, a more potent inhibitor. researchgate.net

Some inhibitors exhibit a slow-binding mechanism, where the establishment of the final, steady-state level of inhibition is time-dependent and does not occur instantaneously. nih.gov This behavior can be due to several factors, such as a slow conformational change in the enzyme-inhibitor complex after the initial binding event. nih.gov The kinetic analysis of slow-binding inhibitors is more complex and often involves determining the initial binding constant (Kᵢ) and the forward and reverse rate constants for the isomerization step.

As no studies on the inhibition of SARS-CoV-2 proteases or Purine Nucleoside Phosphorylase by Diethyl (1-aminocyclopropyl)phosphonate were found, there is no corresponding kinetic data to report.

Kinetic Data for Diethyl (1-aminocyclopropyl)phosphonate

Data not available in the reviewed scientific literature.

| Target Enzyme | Inhibitor | IC₅₀ | Kᵢ | Inhibition Type |

|---|---|---|---|---|

| SARS-CoV-2 Main Protease | Diethyl (1-aminocyclopropyl)phosphonate | N/A | N/A | N/A |

| Cathepsin L | Diethyl (1-aminocyclopropyl)phosphonate | N/A | N/A | N/A |

Structure Activity Relationship Sar Studies of Diethyl 1 Aminocyclopropyl Phosphonate Analogs

Influence of Stereochemistry and Absolute Configuration on Biological Activity

The biological activity of chiral molecules is often intrinsically linked to their absolute configuration, as enantiomers can exhibit dramatically different interactions with stereospecific biological targets like enzymes and receptors. researchgate.net For α-aminophosphonic acids, which are analogs of α-amino acids, the stereochemistry at the α-carbon is a critical determinant of their biological efficacy.

Research has consistently shown that phosphonic acid derivatives with an (R)-configuration, which corresponds to the stereochemistry of naturally occurring L-α-amino acids, generally exhibit higher biological activity than their (S)-enantiomer counterparts. mdpi.comfrontiersin.org For instance, the (R)-enantiomer of the phosphonic acid analog of leucine (B10760876) is a significantly more potent inhibitor of leucine aminopeptidase (B13392206) than its (S)-enantiomer. mdpi.com This preference is attributed to the specific three-dimensional arrangement required for optimal binding within the active site of the target enzyme.

Similarly, in aryloxy phosphonamidate prodrugs, the stereochemistry at both the α-carbon of the amino acid promoiety and the phosphorus center influences biological activity. nih.gov Derivatives prepared with L-alanine were found to stimulate Vγ9Vδ2 T cells at lower concentrations than those prepared with D-alanine. nih.gov While the difference between the phosphorus isomers was less pronounced (only a two-fold difference in potency), the (R P)-isomer was consistently more active, demonstrating that even subtle changes in stereochemistry at the phosphorus atom can impact biological response. nih.gov

| Compound Class | Isomer/Diastereomer | Target | Potency (IC50) | Potency Difference |

|---|---|---|---|---|

| Bicyclic Phosphonate (B1237965) Analogs of Cyclophostin nih.gov | Diastereoisomer 1 | Acetylcholinesterase (AChE) | 3 µM | 10-fold |

| Diastereoisomer 2 | 30 µM | |||

| Aryloxy Phosphonamidates (Alanine derivatives) nih.gov | L-Alanine derivatives | Vγ9Vδ2 T cells | More Potent | L-Ala derivatives are more active than D-Ala derivatives |

| D-Alanine derivatives | Less Potent |

Impact of Cyclopropyl (B3062369) Ring Substitutions and Conformations

The cyclopropane (B1198618) ring is a key structural feature, imparting significant conformational rigidity upon the molecule. This restriction of free rotation can pre-organize the molecule into a bioactive conformation that fits optimally into an enzyme's active site, thereby enhancing binding affinity. The synthesis of cyclopropyl analogues of enzyme inhibitors is a common strategy to achieve this conformational constraint. nih.gov

SAR studies on broad-spectrum coronavirus 3C-like protease inhibitors have provided valuable insights into the effects of cyclopropyl ring substitutions. nih.gov These studies revealed that modifications on the cyclopropyl group can significantly modulate inhibitory potency. For example, the replacement of a methylene (B1212753) (CH₂) group on the cyclopropane ring with a gem-difluoro (CF₂) group led to a notable increase in potency. nih.gov

Furthermore, the attachment of various substituents to the cyclopropyl ring has been explored to probe the enzyme's binding pockets. nih.gov

Aromatic Substitutions: The addition of a phenyl ring with different halogen or methoxy (B1213986) substitutions was well-tolerated. Halogen-substituted phenyl rings resulted in compounds that were approximately two-fold more potent than the unsubstituted phenyl analog. The position of the substituent (ortho, meta, or para) did not cause dramatic variations in potency. nih.gov

Alkyl and Cycloalkyl Substitutions: Replacing the phenyl ring with various alkyl (e.g., isobutyl, neopentyl) or cycloalkyl (e.g., cyclohexyl, 4,4-difluorocyclohexyl) groups did not lead to a loss of activity. Potency remained consistently high, often in the submicromolar range, indicating that the S4 subsite of the target protease can accommodate a range of hydrophobic groups. nih.gov

These findings underscore that the cyclopropyl ring serves as a valuable scaffold. Its inherent rigidity helps to properly orient the crucial pharmacophoric elements (amino and phosphonate groups), while substitutions on the ring can be used to fine-tune interactions with specific sub-pockets of the target enzyme, thereby enhancing both potency and selectivity. nih.gov

| Parent Scaffold | Substitution on Cyclopropyl Ring | Relative Potency |

|---|---|---|

| Cyclopropane-derived Protease Inhibitor nih.gov | gem-difluoro (vs. CH₂) | Increased |

| Halogen-substituted phenyl (vs. unsubstituted phenyl) | ~2-fold increase | |

| Methoxy-substituted phenyl | High potency maintained | |

| Cyclohexyl / 4,4-difluorocyclohexyl | High potency maintained |

Role of Phosphonate Moiety Modifications and Bioisosteric Replacements

The phosphonate group [-P(O)(OR)₂] is a cornerstone of the molecule's activity, primarily serving as a stable, non-hydrolyzable bioisostere of the carboxylate or phosphate (B84403) group. nih.govnih.gov Unlike phosphate esters, the carbon-phosphorus (C-P) bond in phosphonates is resistant to enzymatic cleavage by phosphatases, which enhances the metabolic stability and in vivo lifetime of the compound. frontiersin.orgnih.gov The tetrahedral geometry of the phosphonate group is also thought to mimic the high-energy transition state of amide or ester bond hydrolysis, making these compounds effective transition-state analog inhibitors of enzymes like proteases. scispace.com

Modifications to the phosphonate moiety are typically aimed at improving cellular permeability. The negatively charged phosphonic acid at physiological pH hinders passage across cell membranes. To overcome this, prodrug strategies are widely employed:

Phosphonate Esters: The parent compound, Diethyl (1-aminocyclopropyl)phosphonate, is itself a diethyl ester. These ester groups mask the negative charges, increasing lipophilicity and facilitating cell entry. Once inside the cell, esterases can hydrolyze the esters to release the active phosphonic acid.

Phosphonamidates: Replacing one of the ester groups with an amino acid-based promoiety creates a phosphonamidate. This approach, part of the ProTide technology, can enhance cell uptake through amino acid transporters and has been shown to dramatically improve the biological activity of antiviral nucleoside phosphonates. frontiersin.orgnih.gov

Aryloxy Phosphonamidates: These derivatives, where an ester is replaced by a phenol (B47542) and the other by an amino acid, have been successfully used to create cell-permeable prodrugs of phosphoantigens. nih.gov

Bioisosteric replacement of the phosphonate group itself is another key strategy in SAR studies. Replacing the phosphonate with other acidic groups can modulate the compound's acidity, geometry, and binding interactions.

Carboxylates: Carboxylic acids are common bioisosteres for phosphonates. However, this replacement involves a significant change in geometry from tetrahedral (phosphonate) to planar (carboxylate), which can drastically alter how the molecule fits into a binding site. scispace.com The pKa values also differ, which can affect the ionization state and key ionic interactions with the target. cambridgemedchemconsulting.com

Phosphinates: In phosphinates [-P(O)(OH)R], one of the hydroxyl/alkoxy groups is replaced by an alkyl or aryl group. This reduces the acidity and alters the steric profile, which can be used to fine-tune binding affinity and selectivity.

The choice of modification or bioisosteric replacement depends heavily on the specific target enzyme and the desired pharmacokinetic profile. cambridgemedchemconsulting.comnih.gov

Substituent Effects on Inhibitory Potency and Selectivity

Beyond the core structure, substituents introduced on the amino group or elsewhere on the molecule can have a profound impact on inhibitory potency and selectivity. These modifications can influence the molecule's electronic properties, steric profile, and ability to form additional interactions within the target's binding site.

Studies on aminated (cyclopropylmethyl)phosphonates, which share the cyclopropyl and phosphonate features, demonstrated that the nature of the substituent on the amino group is critical for biological activity. In a series of compounds tested for anti-pancreatic cancer activity, the introduction of an amino group was found to boost activity compared to non-aminated precursors. scirp.org Among the aminated analogs, the derivative with a benzylamine (B48309) group emerged as the most potent inhibitor, showing significant cell suppression at low micromolar concentrations (IC50 ≈ 45 µM). This suggests that the bulky, aromatic benzyl (B1604629) group can form favorable hydrophobic or π-stacking interactions within the target's binding site. scirp.org

In other classes of inhibitors, the introduction of specific functional groups has been shown to enhance potency. For example, in coumarin (B35378) derivatives, the addition of electron-withdrawing groups like nitro groups to the aromatic ring significantly increased antifungal activity. mdpi.com Similarly, in α-aminophosphonates, the incorporation of fluorine moieties has been explored to modulate activity. nih.gov

| Compound | Substituent on Amino Group | Activity (IC50) |

|---|---|---|

| Precursor (no amino group) | N/A | Less Potent |

| Analog 6a | (Specific amine not detailed) | Moderate Efficacy |

| Analog 6b | (Specific amine not detailed) | Moderate Efficacy |

| Analog 6c | Benzylamine | ~45 µM (Most Potent) |

Molecular Mechanisms and Interactions

Enzyme-Inhibitor Complex Formation and Binding Modes

The formation of a stable complex between an inhibitor and its target enzyme is the foundational step of its modulatory activity. (1-Aminocyclopropyl)phosphonate inhibits its target enzymes, primarily ACC deaminase and ACC oxidase, through distinct binding modes that reflect the unique chemistry of each active site.

ACC Deaminase: This enzyme is dependent on a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.govacs.org Structural studies of Pseudomonas sp. ACC deaminase in complex with (1-aminocyclopropyl)phosphonate (ACP) have revealed a unique binding mode. nih.govacs.org Instead of a simple non-covalent interaction, the inhibitor forms a covalent bond with the PLP cofactor. This interaction traps a typically transient gem-diamine intermediate, where the amino groups from both the inhibitor and the active site lysine (B10760008) residue (Lys51) are covalently linked to the C4′ atom of the PLP cofactor. nih.govnih.gov This stable complex effectively blocks the enzyme's catalytic cycle, preventing the processing of the natural substrate, ACC. nih.govacs.org

ACC Oxidase: In contrast to ACC deaminase, ACC oxidase is a non-heme iron(II)-containing enzyme. nih.govfrontiersin.org (1-Aminocyclopropyl)phosphonate acts as a competitive inhibitor against both the substrate (ACC) and the bicarbonate (HCO₃⁻) cofactor. researchgate.net Modeling and kinetic studies suggest that the inhibitor binds directly within the active site, occupying the space normally taken by the ACC substrate. researchgate.net The binding mode involves the coordination of the inhibitor to the central iron ion, mimicking the binding of the natural substrate. researchgate.net By interlocking with both the substrate and bicarbonate binding sites, ACP effectively prevents the catalytic reaction from proceeding. researchgate.net

| Target Enzyme | Inhibitor Binding Mode | Key Feature |

| ACC Deaminase | Covalent adduct with PLP cofactor | Trapping of a stable gem-diamine intermediate nih.govacs.org |

| ACC Oxidase | Competitive inhibition; coordination to Fe(II) | Interlocks with both ACC and bicarbonate binding sites researchgate.net |

Role of Metal Ion Coordination in Active Site Interactions

Metal ions are critical cofactors for many enzymes, playing roles in substrate binding, activation, and catalysis. The interaction of (1-aminocyclopropyl)phosphonate with its target enzymes is significantly influenced by the presence and nature of metal ions in their active sites.

The primary example is ACC oxidase , which requires an Fe(II) ion for its catalytic activity. frontiersin.org The crystal structure of ACC oxidase reveals an active site containing a single Fe(II) ion coordinated by a 2-His-1-carboxylate facial triad, specifically residues His177, Asp179, and His234. nih.govfrontiersin.org When (1-aminocyclopropyl)phosphonate binds to the active site, it is proposed to coordinate directly with this Fe(II) ion. researchgate.net This interaction is crucial for its inhibitory effect, as it mimics the bidentate coordination of the natural substrate, ACC, whose amino and carboxylate groups bind to the iron center. frontiersin.orgresearchgate.net By occupying this coordination site, the inhibitor prevents the binding of ACC and molecular oxygen, thereby halting the enzymatic reaction that produces ethylene (B1197577). frontiersin.orgwikipedia.org

In contrast, ACC deaminase is a PLP-dependent enzyme and does not utilize a metal ion cofactor for its catalytic ring-opening reaction. nih.govacs.org Its mechanism relies on the electrophilic properties of the PLP cofactor to facilitate catalysis. nih.gov Therefore, the inhibitory action of (1-aminocyclopropyl)phosphonate on ACC deaminase does not involve coordination with a metal ion.

Intermolecular Interactions (e.g., Hydrogen Bonding, Electrostatic Forces)

Beyond covalent bond formation or metal coordination, the stability and specificity of the enzyme-inhibitor complex are dictated by a network of non-covalent intermolecular interactions.

In ACC deaminase , the trapped gem-diamine intermediate formed with (1-aminocyclopropyl)phosphonate is further stabilized by specific interactions within the active site. A key residue, Tyr294, is positioned just 3.0 Å from the pro-S methylene (B1212753) carbon of the inhibitor's cyclopropane (B1198618) ring. nih.govacs.orgnih.gov This proximity suggests a strong interaction, potentially a nucleophilic attack or acid catalysis, that is critical for the ring-opening mechanism and is effectively blocked by the stable inhibitor complex. nih.govacs.org

For ACC oxidase , the phosphonate (B1237965) group of the inhibitor is crucial for establishing strong electrostatic and hydrogen bonding interactions. Modeling studies indicate that the phosphonate moiety interacts with positively charged residues such as Lys158 and Arg300. researchgate.net These interactions are significant as they allow the inhibitor to engage with both the substrate (ACC) and the bicarbonate binding sites simultaneously. researchgate.net Other residues known to be part of the bicarbonate and ascorbate (B8700270) binding "nest," including Arg244, Ser246, and Arg299, also likely contribute to the network of hydrogen bonds and electrostatic forces that anchor the inhibitor in the active site. nih.govnih.govmdpi.com

| Target Enzyme | Key Interacting Residues | Type of Interaction |

| ACC Deaminase | Tyr294, Lys51 | Proximity to cyclopropane ring, covalent linkage to PLP nih.govnih.gov |

| ACC Oxidase | Lys158, Arg300, Arg244, Ser246 | Electrostatic interactions and hydrogen bonding with the phosphonate group researchgate.netnih.gov |

Conformational Changes in Target Enzymes Upon Inhibitor Binding

The binding of a ligand or inhibitor to an enzyme's active site can induce conformational changes that are essential for catalysis or, in the case of inhibition, for stabilizing the inactive state.

In studies of ACC oxidase , structural data suggests a degree of flexibility in the active site. The crystal structures show that the side chains of Arg175 and Arg244, which are proposed to be involved in binding the bicarbonate activator, project away from the iron center in the apo-enzyme. nih.govrcsb.org However, it is hypothesized that conformational changes upon the binding of substrates and cofactors could allow one or both of these arginine residues to move into the active site to participate in binding. nih.govrcsb.org The binding of a potent inhibitor like (1-aminocyclopropyl)phosphonate, which interacts with residues in this region, would likely influence or lock the enzyme in a specific, non-productive conformation, preventing the necessary dynamic movements required for catalysis.

Computational Approaches in the Study of Diethyl 1 Aminocyclopropyl Phosphonate

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In the context of Diethyl (1-aminocyclopropyl)phosphonate, docking studies are crucial for predicting its binding mode within the active site of a target enzyme. This method involves placing the ligand (the phosphonate (B1237965) compound) into various positions and orientations within the receptor's binding site and scoring each pose based on a calculated binding affinity or free energy.

Research on analogous compounds, such as α-aminophosphonates and cyclopropane-based inhibitors, demonstrates the utility of this approach. Docking studies on α-aminophosphonate derivatives against targets like the SARS-CoV-2 main protease (Mpro) have successfully identified key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-enzyme complex. nih.govnih.gov These studies calculate binding energies (ΔG) and inhibitory constants (Ki) to rank potential inhibitors. nih.gov For example, in a study of phosphonate derivatives as potential COVID-19 inhibitors, compound L24 was identified as a promising inhibitor with a binding energy of -6.38 kcal/mol, forming critical interactions with active site residues like Glu166 and Gln189. nih.govnih.gov

Similarly, computational modeling of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, which processes a substrate with the same cyclopropyl (B3062369) core, has been used to simulate the binding of ligands within its catalytic site. nih.gov Such studies reveal that specific amino acid residues, like Ser163, Tyr165, and Ser249 in Arabidopsis ACO2, can form hydrogen bonds that stabilize the substrate, a finding critical for understanding binding specificity. nih.gov The insights from docking studies on these related molecules provide a robust framework for predicting how Diethyl (1-aminocyclopropyl)phosphonate might interact with its own biological targets, highlighting the key residues and forces that govern its binding affinity and orientation.

| Compound | Binding Energy (ΔG, kcal/mol) | Inhibitory Constant (Ki, µM) | Interacting Residues |

|---|---|---|---|

| L1 | -5.64 | 70.31 | GLN 189, GLU 166 |

| L12 | -5.91 | 42.63 | GLN 189, GLU 166 |

| L24 | -6.38 | 17.02 | GLN 189, GLU 166 |

| L35 | -5.44 | 101.33 | GLN 189, GLU 166 |

Molecular Dynamics Simulations in Enzyme-Inhibitor Systems

For an enzyme-inhibitor system involving Diethyl (1-aminocyclopropyl)phosphonate, MD simulations would be used to validate the stability of the docked pose. Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex; the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the enzyme; and the Radius of Gyration (Rg), which measures the compactness of the protein. acs.org

Studies on various enzyme-inhibitor complexes illustrate the power of this technique. For instance, MD simulations of Xanthine Oxidase with different inhibitors revealed that inhibitor binding influenced the secondary structure and flexibility of the enzyme. acs.org The simulations showed stable RMSD values for the complexes over hundreds of nanoseconds, confirming the stability of the interactions predicted by docking. acs.org Furthermore, MD simulations can be coupled with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate binding free energies, which often correlate well with experimental data. acs.orgnih.gov In a study of Withanolide A against α-amylase and α-glucosidase, MD simulations yielded binding free energies of -82.144 ± 10.671 kcal/mol and -102.1043 ± 11.231 kcal/mol, respectively, supporting its potential as a potent inhibitor. nih.gov These approaches are directly applicable to understanding the dynamic behavior and stability of Diethyl (1-aminocyclopropyl)phosphonate when bound to its target enzyme.

| System | Average RMSD (nm) | Average Rg (nm) | Binding Free Energy (MM-PBSA, kJ/mol) |

|---|---|---|---|

| XO (Free Protein) | 0.25 | 2.88 | N/A |

| XO-Allopurinol | 0.28 | 2.92 | -125.65 |

| XO-Daidzin | 0.24 | 2.88 | -110.12 |

| XO-Puerarin | 0.26 | 2.87 | -104.38 |

Quantum Mechanical and Theoretical Studies on Reaction Mechanisms and Transition States

Quantum mechanical (QM) methods are employed to study the electronic structure of molecules and to model chemical reactions with high accuracy. For enzyme inhibitors like Diethyl (1-aminocyclopropyl)phosphonate, QM and hybrid QM/Molecular Mechanics (QM/MM) calculations are invaluable for elucidating reaction mechanisms, determining the structures of transition states, and calculating activation energies.

These theoretical studies can detail the enzymatic reaction that the phosphonate compound inhibits. For example, in the degradation pathways of other aminophosphonates, enzymes catalyze steps such as transamination or C-P bond cleavage. nih.gov QM calculations can map the entire energy profile of these reactions, identifying the highest energy point (the transition state) and thus the rate-limiting step.

Density Functional Theory (DFT) is a widely used QM method for these purposes. Studies on novel α-aminophosphonate derivatives have used DFT to calculate quantum chemical parameters, analyze molecular reactivity, and correlate theoretical data with experimental spectroscopic results (FT-IR, NMR). nih.gov QM methods also allow for the calculation of molecular electrostatic potentials, which describe the charge distribution around a molecule. nih.gov This is critical for understanding non-covalent interactions (like hydrogen bonds and electrostatic interactions) that are fundamental to ligand binding and enzyme catalysis. nih.gov By applying these methods, researchers can understand precisely how Diethyl (1-aminocyclopropyl)phosphonate might interact with an enzyme at an electronic level or, if it is a mechanism-based inhibitor, the specifics of the chemical reaction it undergoes in the active site.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -5.69 eV | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. |

| LUMO Energy | -1.54 eV | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.15 eV | Energy gap; indicates chemical reactivity and stability. |

| Dipole Moment | 5.88 Debye | Measure of the molecule's overall polarity. |

Predictive Modeling for Biological Activity and Compound Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational tool for designing new compounds and predicting their biological activity. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. These models are then used to predict the activity of new, yet-to-be-synthesized molecules.

For a class of compounds including Diethyl (1-aminocyclopropyl)phosphonate, a QSAR study would begin by calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates a selection of these descriptors with the observed inhibitory activity (e.g., IC50 values).

QSAR studies on various phosphonate derivatives have successfully identified key molecular features that govern their inhibitory potency. nih.govnih.gov For instance, a QSAR analysis of phosphonates targeting the COVID-19 Mpro found that the polarity and topology of the molecules were important parameters affecting their binding energy and inhibitory ability. nih.govnih.gov Similarly, QSAR models for phosphonate inhibitors of human farnesyl pyrophosphate synthase (hFPPS) have been developed and validated, providing predictive tools for designing new drugs for bone diseases. thieme-connect.com The goal of these models is not only to predict activity but also to provide insights into the mechanism of action, helping chemists to design new derivatives with improved potency and selectivity. acs.orgfrontiersin.org

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.913 | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | 0.821 | A measure of the model's predictive ability, determined through cross-validation. |

| F-statistic | 45.6 | Indicates the overall statistical significance of the regression model. |

| Important Descriptors | Polarity, Topology | Molecular properties found to be most influential on biological activity. |

Broadening Research Applications and Future Directions

Diethyl (1-aminocyclopropyl)phosphonate as a Chemical Biology Research Tool

As a structural mimic of natural amino acids, Diethyl (1-aminocyclopropyl)phosphonate serves as a powerful instrument for probing and modulating complex biological pathways. Aminophosphonates are recognized as analogues of amino acids where a carboxylic group is substituted by a phosphonic acid moiety. wikipedia.orgtandfonline.com This substitution allows them to act as antagonists in biological processes, primarily by inhibiting enzymes that are crucial for amino acid metabolism, thereby influencing cellular physiological activity. wikipedia.orgtandfonline.com

Recent research has highlighted the potential of Diethyl (1-aminocyclopropyl)phosphonate in the field of neuroscience, specifically in the modulation of cholinergic signaling. This system, which utilizes the neurotransmitter acetylcholine (B1216132), is fundamental for cognitive functions such as memory and learning. One of the key enzymes in this pathway is acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the synaptic cleft.

The inhibitory activity of α-aminophosphonate derivatives against AChE has been a subject of study. nih.gov Diethyl (1-aminocyclopropyl)phosphonate, due to its structure, is investigated for its ability to inhibit AChE, which would lead to an increase in acetylcholine levels and enhanced cholinergic transmission. smolecule.com This makes it a valuable tool for studying the effects of cholinergic enhancement in various experimental models, contributing to the understanding of neurodegenerative diseases where this system is compromised.

Table 1: Role of Diethyl (1-aminocyclopropyl)phosphonate in Cholinergic System Research

| Target Enzyme | Action of Compound | Potential Research Application |

| Acetylcholinesterase (AChE) | Inhibition | Studying the effects of enhanced cholinergic neurotransmission in neurological models. |

Aminophosphonates are well-established as mimics of amino acids, a property that allows them to function as potent inhibitors of various enzymes. tandfonline.com Their inhibitory power often comes from the tetrahedral structure of the phosphonate (B1237965) group, which can act as a transition-state analogue for enzymatic reactions involving peptide bonds. tandfonline.com Enzymes involved in peptide metabolism, such as proteases and peptide ligases, often proceed through a tetrahedral intermediate during catalysis. tandfonline.com By mimicking this high-energy state, aminophosphonate-based inhibitors can bind very tightly to the enzyme's active site, effectively blocking its function.

As a constrained amino acid analogue, Diethyl (1-aminocyclopropyl)phosphonate can be utilized to investigate the specificity and mechanism of enzymes within amino acid metabolic pathways. Its cyclopropyl (B3062369) ring introduces conformational rigidity, which can be exploited to probe the spatial requirements of enzyme active sites. Researchers can use this compound to selectively inhibit specific enzymes, helping to elucidate their roles in complex biological networks and to validate them as potential drug targets. tandfonline.comtandfonline.com

Expanding Explorations in Anti-Infective Activities

The structural similarity of aminophosphonates to amino acids also makes them promising candidates for the development of anti-infective agents. wikipedia.org Since many pathogens rely on metabolic pathways that are distinct from their hosts, compounds that can selectively disrupt these microbial processes are of great interest.

Preliminary research suggests that Diethyl (1-aminocyclopropyl)phosphonate may possess antiparasitic properties. smolecule.com The mechanism underlying this potential activity is an area of active investigation. Many parasites have unique amino acid metabolic pathways that are essential for their survival and proliferation. By acting as an antagonist to a key enzyme in one of these pathways, the compound could disrupt the parasite's life cycle. This approach has been successfully employed with other aminophosphonate derivatives, indicating a promising avenue for Diethyl (1-aminocyclopropyl)phosphonate in the development of novel treatments for parasitic infections.

The aminophosphonate class of compounds has documented applications as insecticides. researchgate.net A primary target for many insecticides is the insect nervous system, and specifically, the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to an accumulation of acetylcholine, causing hyperexcitation, paralysis, and ultimately death of the insect. Given the potential of Diethyl (1-aminocyclopropyl)phosphonate to inhibit AChE, its utility as an insecticidal agent is a logical extension of its neuroactive properties. nih.gov Research in this area could lead to the development of new pest control agents.

A significant body of research has demonstrated the antimicrobial capabilities of α-aminophosphonates. ajol.infobiomedres.usnih.gov These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.comnih.gov The biological activity is attributed to their role as structural analogues of α-amino acids, which are fundamental building blocks for proteins and cell walls in microbes. ajol.infobiomedres.us By interfering with the enzymes that process these amino acids, α-aminophosphonates can disrupt essential microbial functions.

Studies on various α-aminophosphonate derivatives have revealed moderate to good inhibitory activity against common pathogens. ajol.infonih.gov This broad-spectrum potential underscores the importance of exploring Diethyl (1-aminocyclopropyl)phosphonate and related structures as potential new antimicrobial drugs, which is especially critical in an era of increasing antibiotic resistance. nih.gov

Table 2: Examples of Antimicrobial Activity in α-Aminophosphonate Derivatives

| Compound Class | Tested Organisms | Observed Activity |

| α-Aminophosphonates with quinoline (B57606) moieties | Gram-positive and Gram-negative bacteria, Fungi | Moderate to excellent inhibitory activity with MIC values ranging from 0.25 to 128 µg/mL against bacteria and 0.25 to 32 µg/mL against fungi. nih.gov |

| Cyclic α-Aminophosphonates | Klebsiella pneumoniae, E. coli | High antibacterial activity, comparable to ciprofloxacin (B1669076) in some cases. biomedres.us |

| Amlodipine-derived α-aminophosphonates | Bacteria, Fungi, Viruses | Good antibacterial, antifungal, and antiviral activity observed. researchgate.net |

| α-Aminophosphonates from salicylaldehydes | E. coli, S. aureus, C. albicans, A. niger | Moderate activity against bacteria and low activity against fungi reported. ajol.info |

Advancements in the Design of Novel Biologically Active Phosphonates and Phosphonamidates

The design of novel phosphonates and phosphonamidates is rooted in their ability to act as stable mimics of natural phosphates, carboxylates, or transition states of enzymatic reactions. frontiersin.orgresearchgate.net The carbon-phosphorus (C-P) bond, a defining feature of these compounds, is resistant to enzymatic hydrolysis, making it a valuable component in the development of metabolically stable therapeutic agents. researchgate.netfrontiersin.org This stability has spurred extensive research into derivatives of core structures like (1-aminocyclopropyl)phosphonate to generate new molecules with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov

A primary challenge in the development of phosphonate-based drugs is their poor cell membrane permeability due to their high negative charge at physiological pH. researchgate.net To overcome this, significant advancements have been made in prodrug strategies. Phosphonate esters and phosphonamidates are key prodrug forms that mask the negative charges, facilitating cellular uptake. nih.gov Once inside the cell, these promoieties are cleaved by cellular enzymes to release the active phosphonic acid. researchgate.net

Recent research has focused on creating diverse libraries of phosphonate derivatives. For example, α-aminophosphonates, structural analogues of α-amino acids, have been synthesized and evaluated for their therapeutic potential. The three-component coupling of a carbonyl compound, an amine, and a hydrophosphoryl compound is a common and efficient method for their synthesis. Modifications of the amino group or the cyclopropyl ring of Diethyl (1-aminocyclopropyl)phosphonate can lead to compounds with tailored biological activities. For instance, the synthesis of novel aminopyrrolidinyl phosphonates has been reported as a new potential class of antibiotics. scirp.org

Furthermore, the development of acyclic nucleoside phosphonates (ANPs) represents a major success in antiviral therapy, with drugs like Tenofovir and Adefovir being prominent examples. frontiersin.orgnih.gov These compounds act as non-hydrolyzable mimics of nucleoside monophosphates, bypassing the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogue drugs. frontiersin.org The design principles from ANPs are being applied to create new phosphonate-containing molecules targeting a range of diseases. frontiersin.orgfrontiersin.org

| Compound Class | Core Structure/Principle | Therapeutic Area | Example Compound(s) | Reference |

|---|---|---|---|---|

| Acyclic Nucleoside Phosphonates (ANPs) | Nucleoside monophosphate mimic | Antiviral (HIV, HBV) | Tenofovir, Adefovir, Cidofovir | frontiersin.org |

| α-Aminophosphonates | Amino acid analogue | Antimicrobial, Anticancer | Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates | |

| Phosphonate Prodrugs | Masked phosphonic acid | Various (improves bioavailability) | Tenofovir alafenamide (phosphonamidate) | nih.gov |

| Natural Product Analogues | Mimicry of natural antibiotics | Antibacterial | Fosfomycin | nih.gov |

| Aminopyrrolidinyl Phosphonates | Novel heterocyclic scaffold | Antibiotic (predicted) | Diethyl (1-isopropyl-3-(isopropylamino)pyrrolidin-2-yl)phosphonate | scirp.org |

Integration of Advanced Synthetic and Computational Methodologies for Drug Discovery

The discovery and optimization of phosphonate-based drug candidates are increasingly reliant on the synergy between advanced synthetic chemistry and powerful computational tools. These integrated approaches accelerate the drug discovery pipeline, from hit identification to lead optimization. nih.gov

Advanced Synthetic Methodologies: The synthesis of structurally complex and diverse phosphonate libraries requires robust and versatile chemical methods. Traditional methods like the Michaelis-Arbuzov and Hirao reactions have been supplemented by modern, more efficient techniques. organic-chemistry.orgresearchgate.net Recent advancements include:

Palladium-catalyzed cross-coupling reactions: These methods enable the efficient formation of C-P bonds with a wide range of substrates and functional group tolerance. organic-chemistry.org

Solid-phase synthesis: This technique facilitates the rapid generation of large collections of phosphonate esters for high-throughput screening. google.comtandfonline.com

Modular and Chemoselective Synthesis: New methods allow for the stepwise and selective substitution of phosphonates. For instance, activation with triflic anhydride (B1165640) enables the modular preparation of mixed phosphonates, phosphonamidates, and other derivatives under mild conditions, allowing for flexible decoration of the phosphorus center. researchgate.netnih.gov

Electrochemical Synthesis: This emerging green chemistry approach offers a precise and low-cost alternative for preparing various organophosphorus compounds. researchgate.net

Computational Methodologies: Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry. nih.govdntb.gov.ua Both structure-based drug design (SBDD) and ligand-based drug design (LBDD) are employed to rationalize and predict the biological activity of phosphonate compounds. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD methods like molecular docking can predict the binding mode and affinity of potential phosphonate inhibitors. nih.govco-ac.com This allows for the rational design of molecules with improved interactions with the target's active site.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are used. nih.gov Techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies help identify the key chemical features required for biological activity based on a set of known active and inactive molecules. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes, helping to assess the stability of binding modes predicted by docking. co-ac.com

ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new phosphonate designs, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process. nih.gov

The integration of these methodologies creates a powerful cycle of design, synthesis, and testing. Computational models guide the synthesis of focused compound libraries, and the experimental results from these libraries are then used to refine and improve the predictive power of the computational models. core.ac.uk This iterative process significantly enhances the efficiency of discovering novel, biologically active phosphonates derived from scaffolds like Diethyl (1-aminocyclopropyl)phosphonate.

| Methodology Type | Specific Technique | Application in Drug Discovery | Reference |

|---|---|---|---|

| Advanced Synthesis | Palladium-Catalyzed Cross-Coupling | Efficient and versatile C-P bond formation. | organic-chemistry.org |

| Solid-Phase Synthesis | Rapid generation of compound libraries for screening. | google.com | |

| Modular/Chemoselective Activation | Flexible synthesis of diverse phosphonylated derivatives. | nih.gov | |

| Electrochemical Methods | Green and cost-effective synthesis of organophosphorus compounds. | researchgate.net | |

| Computational Design | Molecular Docking (SBDD) | Predicting binding modes and affinities to target proteins. | nih.gov |

| Pharmacophore Modeling (LBDD) | Identifying essential structural features for biological activity. | nih.gov | |

| QSAR | Correlating chemical structure with biological activity. | nih.gov | |

| ADMET Prediction | Early-stage assessment of drug-like properties. | nih.gov |

Q & A

Basic Research Questions

Q. What are the critical experimental steps to minimize byproduct formation during the synthesis of Diethyl (1-aminocyclopropyl)phosphonate?

- Methodological Answer :

- Inert Atmosphere : Flame-dry glassware under vacuum (0.1 mmHg) and maintain an argon atmosphere to prevent moisture ingress, which can hydrolyze sensitive intermediates .

- Reagent Purity : Use high-purity sodium hydride (NaH). Impure NaH (contaminated with NaOH) leads to side reactions, such as the formation of diethyl diazomethylphosphonate (DAMP), which complicates purification .

- Stoichiometric Control : Ensure precise molar ratios of 4-acetamidobenzenesulfonyl azide and phosphonate precursors to avoid incomplete diazo transfer .

- Workup : Precipitate byproducts (e.g., sulfonyl amides) early using hexanes or MTBE, followed by silica gel chromatography (eluent: 1:1 ethyl acetate-hexanes, Rf = 0.24) .

Q. Which spectroscopic techniques are most reliable for characterizing Diethyl (1-aminocyclopropyl)phosphonate?

- Methodological Answer :

- 31P NMR Spectroscopy : The phosphorus environment is confirmed via characteristic chemical shifts. For analogous phosphonates, shifts typically range 15–25 ppm depending on substituents (e.g., diethyl phosphonomethanol at ~18 ppm) .

- 1H NMR : Coupling between phosphorus and adjacent protons (e.g., J = 10–15 Hz for P–CH2 groups) helps identify structural motifs .

- IR Spectroscopy : Stretching frequencies for P=O (~1250 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Hazard Assessment : Evaluate risks associated with reagents (e.g., NaH, sulfonyl azides) using ACS guidelines .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for volatile solvents (toluene, THF) .

- Spill Management : Absorb spills with inert materials (silica gel) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields under varying synthetic conditions?

- Methodological Answer :

- Impurity Analysis : Use DSC (Differential Scanning Calorimetry) to detect thermally unstable intermediates or byproducts (e.g., DAMP) .

- Parameter Optimization : Vary solvent polarity (toluene vs. THF) and stirring efficiency (overhead stirrer for heterogeneous mixtures) to improve yields .

- Mechanistic Probes : Monitor reaction progress via in situ 31P NMR to identify kinetic bottlenecks (e.g., incomplete diazo transfer) .

Q. What mechanistic pathways explain the cyclopropanation reactivity of Diethyl (1-aminocyclopropyl)phosphonate?

- Methodological Answer :

- Diazo Intermediate Activation : The diazo group undergoes rhodium-catalyzed decomposition, generating carbene species that insert into alkenes to form cyclopropanes .

- Steric Effects : The cyclopropyl group’s strain enhances carbene reactivity, favoring intramolecular cyclization over intermolecular side reactions .

- Computational Validation : DFT studies can model transition states to predict regioselectivity in cyclopropane formation .

Q. How can this compound be applied in heterocyclic synthesis?

- Methodological Answer :

- 1,3-Dipolar Cycloaddition : React with azides (e.g., azidopyrazoles) to form triazole-phosphonate hybrids, leveraging the Huisgen reaction .

- Enamine Formation : Use the amine group to condense with carbonyl compounds, producing β-enaminophosphonates for catalytic applications .

- Table: Key Reactions and Applications

| Reaction Type | Product | Application | Reference |

|---|---|---|---|

| Cyclopropanation | Cyclopropane-fused heterocycles | Drug discovery scaffolds | |

| 1,3-Dipolar Cycloaddition | Triazole-phosphonate hybrids | Bioactive molecule synthesis | |

| Enamine Condensation | β-Enaminophosphonates | Asymmetric catalysis precursors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.